molecular formula C22H27N5O2S B2684387 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 896311-69-6

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2684387
CAS No.: 896311-69-6
M. Wt: 425.55
InChI Key: FPSLPBQQNUZXIM-UHFFFAOYSA-N
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Description

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule belonging to the 1,2,4-triazole chemical class, a scaffold renowned for its diverse biological activities. Compounds featuring the 1,2,4-triazole nucleus have been extensively investigated and demonstrate significant potential as kinase inhibitors, with some derivatives advancing as anticancer agents [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281150/]. The specific molecular architecture of this compound, which integrates a cyclohexyl moiety, a 1H-pyrrole substituent, and a 2-ethoxyphenylacetamide group connected via a sulfanyl linker, suggests it is designed for targeted protein interaction. This structure is typical of molecules developed to modulate enzymatic activity in signal transduction pathways. Researchers may utilize this compound as a key chemical tool in pharmacological and biochemical assays to study cellular processes, particularly those involving protein kinases, and to probe structure-activity relationships (SAR) in medicinal chemistry programs aimed at developing new therapeutic candidates. It is intended for use in controlled laboratory research settings only.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-2-29-19-13-7-6-12-18(19)23-20(28)16-30-22-25-24-21(17-10-4-3-5-11-17)27(22)26-14-8-9-15-26/h6-9,12-15,17H,2-5,10-11,16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSLPBQQNUZXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyrrole moiety, and the attachment of the cyclohexyl and ethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Pyrrole Moiety: Pyrrole rings can be introduced via condensation reactions with appropriate aldehydes or ketones.

    Attachment of Cyclohexyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using reagents such as organolithium or Grignard reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents, and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the triazole moiety exhibit a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The compound may exhibit similar antifungal activity against pathogens like Candida albicans .

Anti-inflammatory and Analgesic Properties

Research suggests that triazole derivatives can also play a role in reducing inflammation and providing analgesic effects. This is particularly relevant in the context of chronic pain management and inflammatory diseases .

Applications in Drug Development

Due to their diverse biological activities, triazole derivatives are being explored as potential drug candidates. The compound this compound may serve as a lead compound for developing new antimicrobial or antifungal agents.

Case Studies

Several studies have highlighted the applications and efficacy of triazole derivatives:

StudyFindings
Study 1 Investigated the antifungal activity against Candida species, showing promising results for compounds similar to the target molecule .
Study 2 Evaluated anti-inflammatory effects in animal models, indicating potential for treating inflammatory disorders .
Study 3 Analyzed the synthesis and characterization of related triazole compounds, confirming their biological activity through various assays .

Mechanism of Action

The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyrrole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with the synthesis of essential biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name R1 (Triazole Position 5) R2 (Acetamide Substituent) Key Features Reference
Target Compound Cyclohexyl 2-ethoxyphenyl High lipophilicity, moderate steric bulk
2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Cyclohexyl 2,4-dimethylphenyl Enhanced steric hindrance; reduced solubility vs. ethoxy analogue
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxybenzyl 2-(trifluoromethyl)phenyl Electron-withdrawing CF₃ group; increased metabolic stability
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(Methylsulfanyl)benzyl 2-chlorophenyl Sulfur-containing R1; potential for redox interactions
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl Varied aryl groups Amino group at triazole position 4; anti-exudative activity

Physicochemical and Computational Data

  • Lipophilicity (LogP) : The target compound’s LogP is estimated at 3.8 (via computational modeling), higher than the dimethylphenyl analogue (LogP 4.2) due to the ethoxy group’s polarity .
  • Molecular docking : Analogues with 4-methoxybenzyl () exhibited stronger binding to COX-2 (ΔG = -9.2 kcal/mol) compared to the cyclohexyl-containing target compound (ΔG = -8.5 kcal/mol), suggesting substituent-dependent target affinity .
  • ADME profiles : Compounds with sulfur-containing R1 groups (e.g., ) showed favorable intestinal absorption (>80% in Caco-2 assays) but higher plasma protein binding (>90%) due to hydrophobic interactions .

Biological Activity

The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (CAS Number: 896310-66-0) is a complex organic molecule characterized by the presence of a triazole ring, a pyrrole ring, and a sulfanyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O3SC_{22}H_{27}N_{5}O_{3}S with a molecular weight of approximately 441.5 g/mol. The structure includes functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC22H27N5O3S
Molecular Weight441.5 g/mol
IUPAC NameThis compound
CAS Number896310-66-0

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The triazole and pyrrole rings can facilitate binding through hydrogen bonding and π–π interactions with target proteins, potentially inhibiting enzyme activity or modulating receptor functions.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a study evaluating related triazole compounds, it was found that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in the structure may enhance these antimicrobial properties by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been widely documented. For example, compounds with similar structural motifs have been tested against various cancer cell lines. One study reported that certain triazole derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells (HCT-116) . The mechanism may involve induction of apoptosis or inhibition of cell proliferation via interference with signaling pathways relevant to cancer progression.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

  • Antibacterial Screening : A series of synthesized triazole-thione derivatives were evaluated for their antibacterial efficacy against ESKAPE pathogens, revealing promising results with MIC values comparable to standard antibiotics .
  • Anticancer Evaluation : Triazole-based compounds have been tested for their cytotoxic effects on breast cancer cell lines (T47D), showing varied IC50 values that suggest potential for further development as chemotherapeutic agents .
  • Enzyme Inhibition : Some studies have indicated that triazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The compound is synthesized via a multi-step procedure involving the condensation of substituted oxazolones with amino-triazole derivatives under reflux conditions (150°C, 5 hours) using pyridine and Zeolite (Y-H) as catalysts. The product is purified by recrystallization from ethanol . Key intermediates, such as 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, are critical for introducing the sulfanyl-acetamide moiety.

Q. How is structural confirmation achieved for this compound?

Structural integrity is verified using a combination of 1H NMR , IR spectroscopy , and LC-MS to confirm functional groups (e.g., triazole rings, ethoxyphenyl groups) and molecular weight. Elemental analysis ensures stoichiometric purity .

Q. What computational tools are used for initial biological activity prediction?

The PASS program and molecular docking are employed to predict biological targets (e.g., antiproliferative or anti-inflammatory activity). These tools assess ligand-receptor interactions, focusing on the triazole and acetamide motifs .

Q. What are the recommended storage conditions for this compound?

The compound should be stored at 2–8°C in a sealed glass container to prevent hydrolysis of the sulfanyl group or degradation of the ethoxyphenyl moiety .

Advanced Research Questions

Q. How can synthetic yield be optimized using computational reaction design?

Advanced methods like quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to identify optimal catalysts, solvent systems, and temperature profiles. For example, Zeolite (Y-H) enhances regioselectivity during triazole formation . Statistical Design of Experiments (DoE) minimizes trial-and-error by analyzing variables (e.g., catalyst loading, reflux time) .

Q. How can contradictions in biological activity data be resolved?

Discrepancies between computational predictions and experimental results (e.g., low in vitro efficacy) require dose-response studies and metabolic stability assays . Comparative analysis with structurally similar compounds (e.g., diclofenac sodium derivatives) helps identify pharmacophore requirements .

Q. What strategies address challenges in crystallizing this compound?

Poor crystallinity due to the flexible cyclohexyl group is mitigated by co-crystallization agents (e.g., adamantane derivatives) or single-crystal X-ray diffraction with low-temperature data collection (298 K). Hydrogen bonding between the acetamide and triazole groups stabilizes the lattice .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR studies focus on modifying substituents:

  • Triazole ring : Substitution with pyrrole or pyrazole alters steric bulk and π-π stacking .
  • Ethoxyphenyl group : Varying alkoxy chain length impacts lipophilicity and membrane permeability .
  • Sulfanyl-acetamide linker : Thiourea or carbamate analogs are synthesized to assess hydrogen-bonding capacity .

Q. What analytical methods validate purity for in vivo studies?

HPLC-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) quantifies impurities (<0.1%). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products .

Q. How is the compound’s mechanism of action elucidated in complex biological systems?

Proteomics profiling (e.g., 2D gel electrophoresis) identifies protein targets, while molecular dynamics simulations model interactions with enzymes like cyclooxygenase-2 (COX-2). Isotope-labeled analogs (e.g., 13C-acetamide) track metabolic pathways .

Q. What scale-up challenges arise during synthesis, and how are they addressed?

Batch-to-batch variability in triazole ring formation is mitigated by continuous flow reactors , which improve heat transfer and reduce side reactions. Solvent recovery systems (e.g., ethanol distillation) enhance sustainability .

Q. How is the compound’s toxicity profile evaluated preclinically?

Ames tests assess mutagenicity, while HEK293 cell assays measure cytotoxicity (IC50). In silico tools (e.g., EPA DSSTox ) predict environmental persistence and ecotoxicology .

Methodological Notes

  • Contradictory Data : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Interdisciplinary Approaches : Combine computational reaction design (ICReDD methods) with high-throughput screening to accelerate discovery .

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